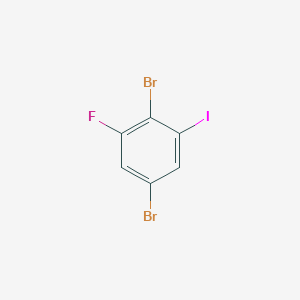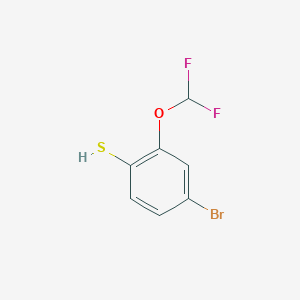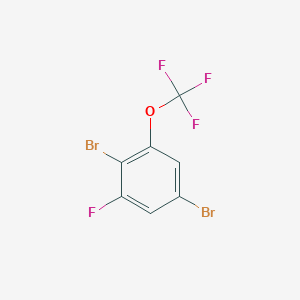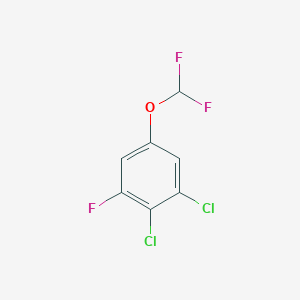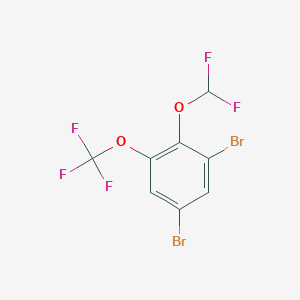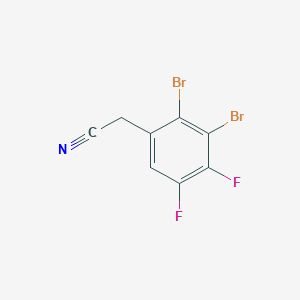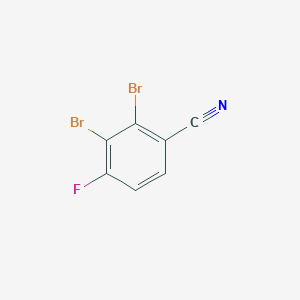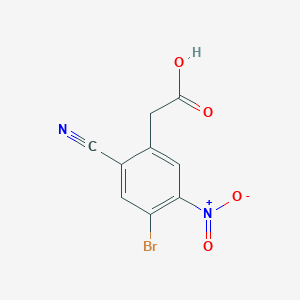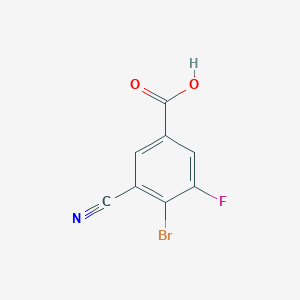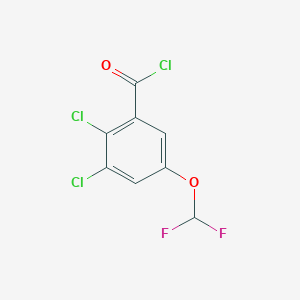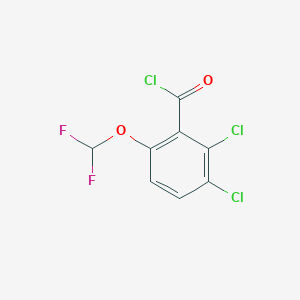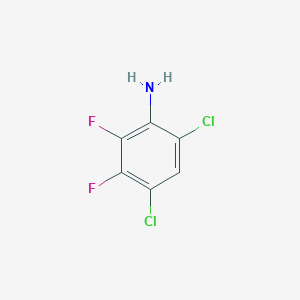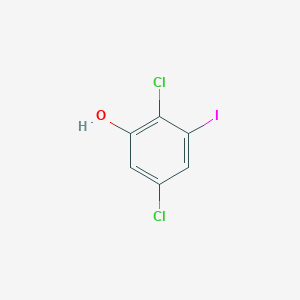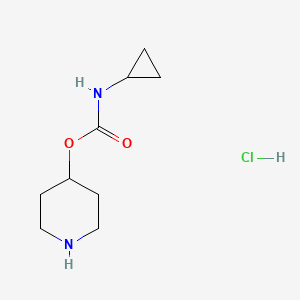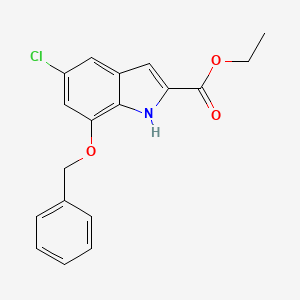
Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate
Descripción general
Descripción
“Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It is related to “Ethyl 5-benzyloxy-1H-indole-2-carboxylate”, which has a molecular formula of C18H17NO3 and a molecular weight of 295.33223.
Synthesis Analysis
The synthesis of related indole derivatives has been described in the literature4. However, the specific synthesis process for “Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” is not readily available in the public domain.
Molecular Structure Analysis
The molecular structure of “Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” is not explicitly available. However, related compounds such as “Ethyl 5-benzyloxy-1H-indole-2-carboxylate” have a molecular formula of C18H17NO323.Chemical Reactions Analysis
Specific chemical reactions involving “Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” are not readily available in the public domain.Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” are not explicitly available. However, related compounds such as “Ethyl 5-benzyloxy-1H-indole-2-carboxylate” have a molecular weight of 295.333.Aplicaciones Científicas De Investigación
Synthesis Techniques : Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, closely related to the compound of interest, were synthesized through a reaction involving ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates and polyphosphoric acid. This process also demonstrated the potential for further transformations, such as debenzoylation and decarboxylation reactions, which are pivotal in the synthesis of more complex molecules (Cucek & Verček, 2008).
Application in Synthesis of Bioactive Molecules : Derivatives of this compound, like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, were found to be potent inhibitors of 5-lipoxygenase, indicating a potential application in the development of anti-inflammatory therapeutics. This showcases the importance of these compounds in medicinal chemistry, especially in drug discovery and development (Karg et al., 2009).
Chemical Reactivity and Transformations : The compound also demonstrates interesting reactivity patterns, as seen in various studies. For example, the Hemetsberger reaction was used to convert certain derivatives to a mixture of ethyl tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives. This indicates a versatile reactivity that can be harnessed for synthesizing a diverse range of heterocyclic compounds, which are crucial in many pharmaceuticals (Mayer et al., 2002).
Novel Pathways and Intermediates : The compound and its derivatives serve as valuable intermediates in organic synthesis. For instance, the transformation of the sulfomethyl group to formyl function in certain derivatives opened up new synthetic pathways, leading to the creation of valuable intermediates such as ethyl formyl-1H-indole-2-carboxylates. This showcases the role of these compounds in facilitating complex synthetic processes (Pete et al., 2006).
Safety And Hazards
The safety and hazards associated with “Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” are not explicitly available. However, related compounds such as “Ethyl 5-benzyloxy-1H-indole-2-carboxylate” are labeled with the hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction)6.
Direcciones Futuras
The future directions for the study and application of “Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” are not explicitly available. However, indole derivatives are a topic of ongoing research due to their prevalence in biologically active compounds5.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, please refer to specialized databases and resources or consult with a chemical expert.
Propiedades
IUPAC Name |
ethyl 5-chloro-7-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-2-22-18(21)15-9-13-8-14(19)10-16(17(13)20-15)23-11-12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGSKPLTOECGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)OCC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



